molecular formula C30H22Cl2SiZr B574981 Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconiumdichloride CAS No. 162259-77-0

Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconiumdichloride

Cat. No. B574981
CAS RN: 162259-77-0
M. Wt: 572.715
InChI Key: JDNBQZBMJJUMEJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconiumdichloride is an organometallic compound with the molecular formula C30H24Cl2SiZr . It is a metallocene catalyst used for the preparation of olefin polymers .


Molecular Structure Analysis

The molecular weight of Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconiumdichloride is 574.7 g/mol . The compound has a complex structure that includes a zirconium atom, two chloride atoms, a diphenylsilyl group, a cyclopentadienyl group, and a fluorenyl group .


Physical And Chemical Properties Analysis

The compound has several computed properties, including a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 572.007131 g/mol . The topological polar surface area is 0 Ų, and it has a heavy atom count of 34 .

Scientific Research Applications

Catalysis and C–H Bond Functionalization

Metallocenes, such as half-sandwich complexes of late transition metals, play a crucial role in catalysis. The structural modification of cyclopentadienyl (Cp) ligands on metallocenes significantly impacts catalytic efficiency and selectivity. Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconiumdichloride can serve as a precursor for these metallocenes. By deprotonative complexation of cyclopentadiene with metal halides or reductive complexation of pentafulvene with metal hydrides, researchers can synthesize half-sandwich metallocenes. These complexes exhibit high activity in C–H bond functionalization reactions .

Polymerization Catalysts

The compound’s zirconium center, combined with its unique ligands, makes it a potential candidate for polymerization catalysts. Understanding its reactivity and stereocontrol mechanisms could lead to innovative approaches in propene polymerization and other related processes .

Safety and Hazards

Users should avoid eye and skin contact with Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconiumdichloride and avoid breathing its vapor . It should be kept away from fire and heat sources, and contact with incompatible substances such as oxidants should be avoided .

Mechanism of Action

Target of Action

Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconiumdichloride, also known as Zirconium, dichloro[(eta5-2,4-cyclopentadien-1-ylidene)(diphenylsilylene)[(4a,4b,8a,9,9a-eta)-9H-fluoren-9-ylidene]]-, is primarily used as a metallocene catalyst . Its primary targets are olefin polymers .

Mode of Action

The compound interacts with olefin polymers and facilitates their formation . The exact mechanism of this interaction is complex and depends on various factors, including the specific type of olefin polymer and the conditions under which the reaction takes place.

Biochemical Pathways

The compound is involved in the polymerization of olefins . This process involves the formation of long-chain molecules from smaller olefin units, a reaction that is facilitated by the catalyst.

Result of Action

The primary result of the compound’s action is the formation of olefin polymers . These polymers have a wide range of applications, including use in the manufacture of plastics, resins, and other materials.

properties

InChI

InChI=1S/C13H9.C12H10Si.C5H5.2ClH.Zr/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-4-5-3-1;;;/h1-9H;1-10H;1-3H,4H2;2*1H;/q-1;;-1;;;+4/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGHZKNDUWJADN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=[C-]1.[CH-]1C2=CC=CC=C2C3=CC=CC=C31.C1=CC=C(C=C1)[Si]C2=CC=CC=C2.[Cl-].[Cl-].[Zr+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24Cl2SiZr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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